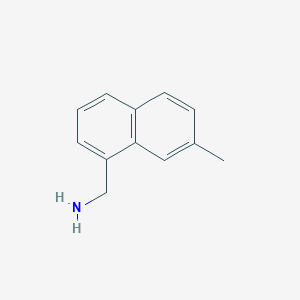

1-(Aminomethyl)-7-methylnaphthalene

CAS No.:

Cat. No.: VC16003487

Molecular Formula: C12H13N

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13N |

|---|---|

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | (7-methylnaphthalen-1-yl)methanamine |

| Standard InChI | InChI=1S/C12H13N/c1-9-5-6-10-3-2-4-11(8-13)12(10)7-9/h2-7H,8,13H2,1H3 |

| Standard InChI Key | GWQDLAWCLGWYJP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=CC=C2CN)C=C1 |

Introduction

"1-(Aminomethyl)-7-methylnaphthalene" is an organic compound derived from the naphthalene family. It is characterized by a naphthalene backbone substituted with an aminomethyl group at position 1 and a methyl group at position 7. This structure suggests potential applications in organic synthesis, pharmaceuticals, or materials science due to the aromatic system's stability and reactivity.

General Features:

-

Molecular Formula: Likely (based on the name).

-

Functional Groups:

-

Aminomethyl group (-CH-NH) at position 1.

-

Methyl group (-CH) at position 7.

-

-

Core Structure: Naphthalene (a fused aromatic ring system).

Chemical Reactivity

-

Aromaticity: The naphthalene core is highly stable due to delocalized π-electrons.

-

Reactivity of Aminomethyl Group:

-

Can act as a nucleophile in substitution reactions.

-

Likely to form hydrogen bonds, influencing intermolecular interactions.

-

-

Methyl Group: Provides hydrophobic character and slight steric hindrance.

Potential Applications

Given its structure, "1-(Aminomethyl)-7-methylnaphthalene" might find utility in several fields:

-

Pharmaceuticals:

-

The aminomethyl group could interact with biological targets through hydrogen bonding or ionic interactions.

-

Derivatives may exhibit bioactivity as enzyme inhibitors or receptor modulators.

-

-

Organic Synthesis:

-

Serves as a precursor for more complex molecules via amination or alkylation reactions.

-

-

Material Science:

-

Potential use in dye synthesis or as a building block for polymers.

-

Data Tables (Hypothetical)

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | ~171 g/mol |

| Melting Point | ~100–150°C (estimated) |

| Boiling Point | ~300°C (estimated) |

| Solubility | Moderately soluble in water |

| Functional Groups | Aminomethyl (-CH-NH), Methyl (-CH) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume